molecular formula C10H7F2N B598368 8-(Difluoromethyl)isoquinoline CAS No. 1204298-62-3

8-(Difluoromethyl)isoquinoline

Cat. No.: B598368
CAS No.: 1204298-62-3
M. Wt: 179.17
InChI Key: UHXOFHISZHOFIP-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline compounds are known for their significant biological activities and applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)isoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale cyclization reactions and the use of specialized fluorination reagents to ensure high yields and purity .

Chemical Reactions Analysis

8-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation or metal-based reduction agents.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized isoquinoline derivatives, while substitution can introduce different functional groups into the isoquinoline ring .

Scientific Research Applications

8-(Difluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 8-Fluoroisoquinoline
  • 6,8-Difluoroisoquinoline
  • 8-(Trifluoromethyl)isoquinoline

Comparison: 8-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This can result in different biological activities and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXOFHISZHOFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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